Cas no 2138824-47-0 (tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate)

Tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate is a specialized organic compound featuring a cyclobutyl core substituted with a bromoethenyl group and a tert-butoxycarbonyl (Boc)-protected amine. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex molecules in pharmaceutical and agrochemical research. The bromoethenyl moiety offers reactivity for cross-coupling reactions, while the Boc group provides stability and selective deprotection options. Its well-defined stereochemistry and functional group compatibility enhance its utility in targeted synthesis. The compound is typically handled under inert conditions due to its sensitivity, ensuring optimal performance in advanced applications.
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate structure
2138824-47-0 structure
Product name:tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
CAS No:2138824-47-0
MF:C11H18BrNO2
MW:276.170122623444
CID:6360778
PubChem ID:165465542

tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
    • EN300-802849
    • 2138824-47-0
    • Inchi: 1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h4-5,8-9H,6-7H2,1-3H3,(H,13,14)/b5-4+
    • InChI Key: KYGKNLFPYBJZKL-SNAWJCMRSA-N
    • SMILES: Br/C=C/C1CC(C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 275.05209g/mol
  • Monoisotopic Mass: 275.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802849-2.5g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
2.5g
$2631.0 2024-05-21
Enamine
EN300-802849-5.0g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
5.0g
$3894.0 2024-05-21
Enamine
EN300-802849-10.0g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
10.0g
$5774.0 2024-05-21
Enamine
EN300-802849-1.0g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
1.0g
$1343.0 2024-05-21
Enamine
EN300-802849-0.25g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
0.25g
$1235.0 2024-05-21
Enamine
EN300-802849-0.5g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
0.5g
$1289.0 2024-05-21
Enamine
EN300-802849-0.05g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
0.05g
$1129.0 2024-05-21
Enamine
EN300-802849-0.1g
tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate
2138824-47-0 95%
0.1g
$1183.0 2024-05-21

tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate Related Literature

Additional information on tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate

Professional Introduction to Compound with CAS No. 2138824-47-0 and Product Name: *tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate*

Compound with the CAS number 2138824-47-0 and the product name tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular biology. The intricate arrangement of functional groups within its molecular structure positions it as a promising candidate for further exploration in various scientific domains.

The core structure of this compound consists of a carbamate moiety linked to a cyclobutyl ring, which is further substituted with a (2-bromoethenyl) group. This specific configuration imparts distinct chemical properties that make it particularly interesting for researchers investigating novel synthetic pathways and bioactive molecules. The presence of the tert-butyl group enhances the stability of the compound, making it more amenable to handling and experimentation in controlled laboratory settings.

In recent years, there has been growing interest in the development of compounds that can modulate biological pathways without exhibiting significant toxicity. The tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate has been studied for its potential role in inhibiting specific enzymes and receptors involved in various diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and pain management.

The (2-bromoethenyl) substituent is particularly noteworthy, as brominated alkenes are known for their ability to interact with biological targets in unique ways. This moiety can influence the electronic properties of the molecule, thereby affecting its binding affinity and selectivity towards biological targets. Researchers have leveraged this property to design molecules with enhanced pharmacological activity, making them more effective in therapeutic applications.

The carbamate functional group is another key feature of this compound, contributing to its versatility in chemical reactions. Carbamates are widely used in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological molecules. This property makes them valuable intermediates in the synthesis of more complex molecules, including drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate with greater accuracy. Molecular modeling techniques have been employed to simulate interactions between this compound and various biological targets, providing insights into its potential mechanisms of action. These simulations have helped refine experimental designs, leading to more efficient synthesis and optimization processes.

The synthesis of this compound involves multiple steps, each requiring careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been utilized to construct the complex framework of this molecule. These techniques not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product, which is crucial for biological activity.

In conclusion, compound with CAS No. 2138824-47-0 and product name tert-butyl N-[3-(2-bromoethenyl)cyclobutyl]carbamate represents a significant contribution to the field of chemical and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset for further investigation. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in the development of innovative treatments for various diseases.

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